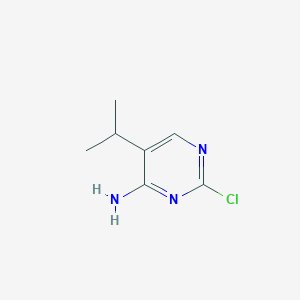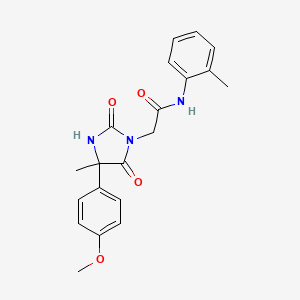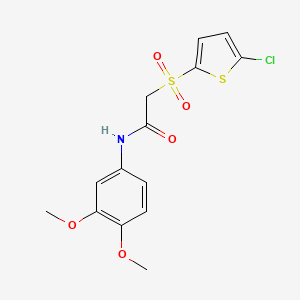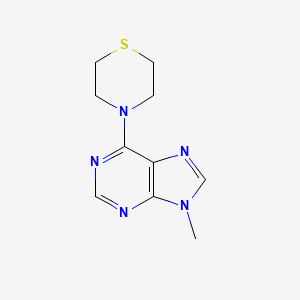
3-chlorobenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a triazole ring, a carboxylate group, a chlorobenzyl group, and an ethoxyphenyl group. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazole ring, a carboxylate group, a chlorobenzyl group, and an ethoxyphenyl group would contribute to its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the triazole ring might participate in reactions with electrophiles or nucleophiles. The carboxylate group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylate group and the nonpolar benzyl group .Applications De Recherche Scientifique
Molecular, Electronic, and Spectroscopic Analysis
The study of heterocyclic compounds, including variations of triazole derivatives similar to 3-chlorobenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, has revealed insights into their molecular, electronic, nonlinear optical properties, and spectroscopic characteristics. Such compounds have been analyzed for their geometric parameters, electronic properties calculated using DFT methods, and their UV-visible absorption spectra. These analyses help understand the compounds' potential in applications ranging from materials science to pharmacology (Beytur & Avinca, 2021).
Antimicrobial Activities
Research into 1,2,4-triazole derivatives has demonstrated their antimicrobial properties. Novel triazole derivatives have been synthesized and screened for their effectiveness against various microorganisms, showing that some possess good to moderate antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
Corrosion Inhibition
Triazole derivatives have also been studied for their corrosion inhibition performance, particularly for protecting mild steel in corrosive acid media. The efficiency of these compounds as corrosion inhibitors was tested through various techniques, revealing high inhibition efficiency. This indicates their potential use in corrosion protection applications (Bentiss et al., 2009).
Molecular Docking and Structure Analysis
The synthesis and structural analysis of triazole derivatives, including their interaction with proteins, have been explored. Molecular docking studies suggest favorable interactions between synthesized compounds and specific proteins, indicating potential applications in drug discovery and molecular biology (Wu et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-3-25-17-9-7-16(8-10-17)23-13(2)18(21-22-23)19(24)26-12-14-5-4-6-15(20)11-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTHYRAEYDHVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chlorobenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2738296.png)

![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2738300.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2738303.png)


![methyl 4-((4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2738308.png)





